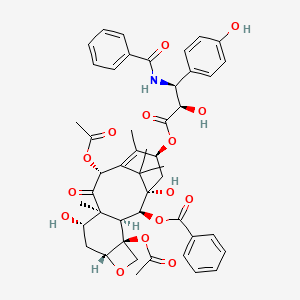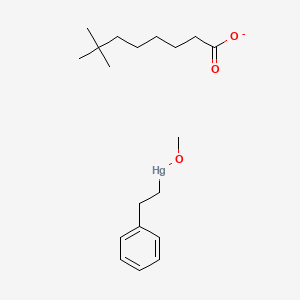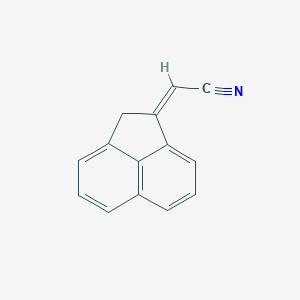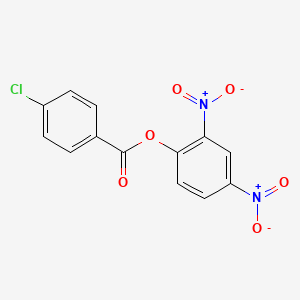
(2,4-dinitrophenyl) 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dinitrophenyl) 4-chlorobenzoate is an organic compound with the molecular formula C13H7ClN2O6. It is a derivative of benzoic acid, where the 4-chlorobenzoate group is esterified with 2,4-dinitrophenol. This compound is known for its applications in various chemical reactions and research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dinitrophenyl) 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(2,4-Dinitrophenyl) 4-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups on the phenyl ring.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-chlorobenzoic acid and 2,4-dinitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 2,4-diaminophenyl 4-chlorobenzoate.
Hydrolysis: 4-chlorobenzoic acid and 2,4-dinitrophenol.
科学的研究の応用
(2,4-Dinitrophenyl) 4-chlorobenzoate is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry for detecting and quantifying functional groups.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, fungicides, and other organic chemicals.
作用機序
The mechanism of action of (2,4-dinitrophenyl) 4-chlorobenzoate involves its interaction with nucleophiles, leading to nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups on the phenyl ring make the compound highly reactive towards nucleophiles, facilitating the substitution process .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
4-Chlorobenzoic Acid: A precursor in the synthesis of various organic compounds.
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
Uniqueness
(2,4-Dinitrophenyl) 4-chlorobenzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
32792-54-4 |
|---|---|
分子式 |
C13H7ClN2O6 |
分子量 |
322.66 g/mol |
IUPAC名 |
(2,4-dinitrophenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H7ClN2O6/c14-9-3-1-8(2-4-9)13(17)22-12-6-5-10(15(18)19)7-11(12)16(20)21/h1-7H |
InChIキー |
SJFABTRXLXVFME-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


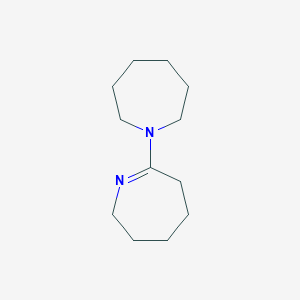
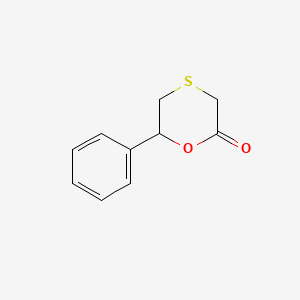
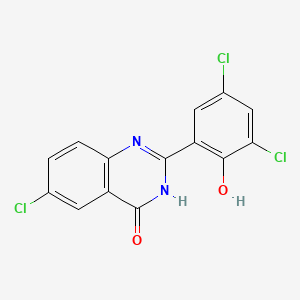
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
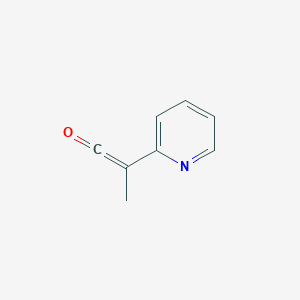
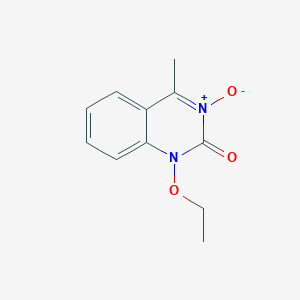
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
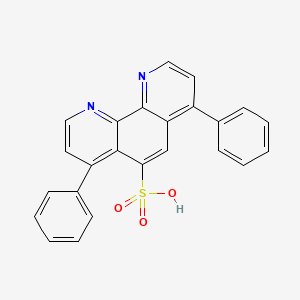
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
